2-Tert-butyl-2-methyl-5-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-dioxane-4,6-dione
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Overview
Description
2-Tert-butyl-2-methyl-5-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-dioxane-4,6-dione is a complex organic compound with a unique structure that includes a dioxane ring and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-2-methyl-5-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-dioxane-4,6-dione typically involves multiple steps, including the formation of the dioxane ring and the introduction of the tert-butyl, methyl, and nitrophenyl groups. Common reagents used in the synthesis include tert-butyl alcohol, methyl iodide, and 4-nitrobenzyl chloride. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-2-methyl-5-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Tert-butyl-2-methyl-5-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-2-methyl-5-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the dioxane ring can interact with various enzymes and proteins. These interactions can lead to changes in biological activity and the modulation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Similar in structure but lacks the dioxane ring and nitrophenyl group.
4-Nitrophenylmethanol: Contains the nitrophenyl group but lacks the dioxane ring and tert-butyl groups.
Uniqueness
2-Tert-butyl-2-methyl-5-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-dioxane-4,6-dione is unique due to its combination of functional groups and the presence of the dioxane ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-tert-butyl-2-methyl-5-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO7/c1-22(2,3)23(4)30-20(25)19(21(26)31-23)13-15-7-11-18(12-8-15)29-14-16-5-9-17(10-6-16)24(27)28/h5-13H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOORQJQVXRPOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O1)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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